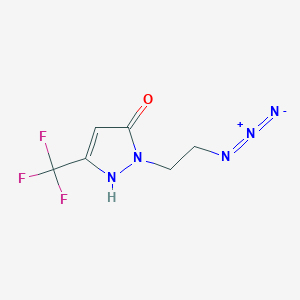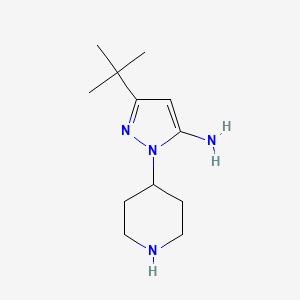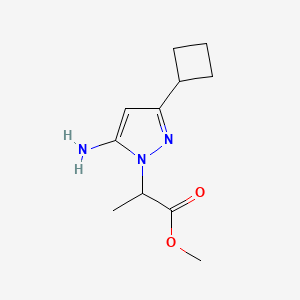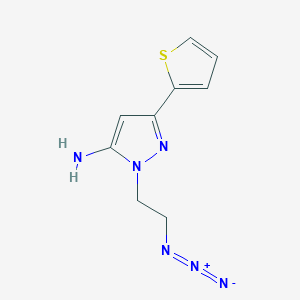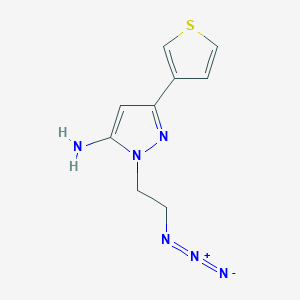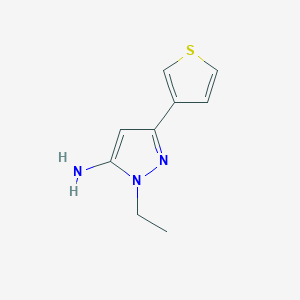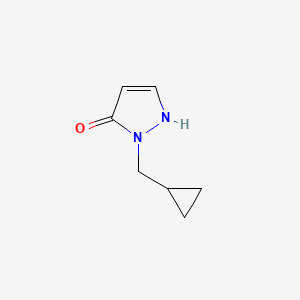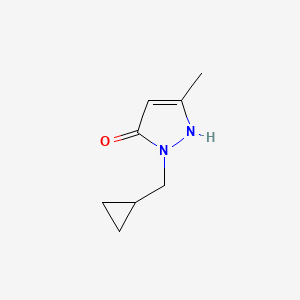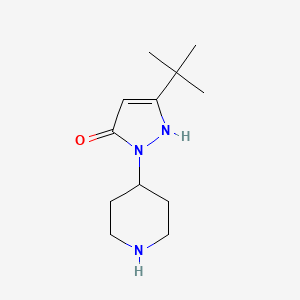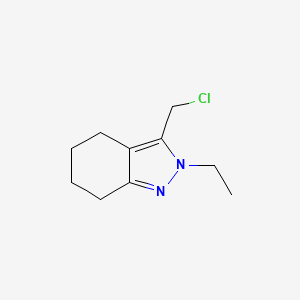
3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole
Vue d'ensemble
Description
The compound “3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole” belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a benzene ring . The “3-(chloromethyl)” part refers to a chloromethyl group attached to the third carbon of the indazole ring. This group is a functional group that has the chemical formula −CH2−Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as color, density, hardness, malleability, solubility, electrical conductivity, melting point, and boiling point could be determined through experimental methods .Applications De Recherche Scientifique
Synthesis and Characterization
- Novel Synthesis Approaches: Research has been conducted on the design, synthesis, and characterization of novel indazole derivatives, showcasing methods to achieve these compounds with potential biological activities. For instance, the synthesis of indazole bearing oxadiazole derivatives and their antimicrobial activity evaluation represents a key area of interest (Ghelani, Khunt, & Naliapara, 2017).
- Antioxidant Properties: Studies have also focused on the antioxidant properties of indazole derivatives, highlighting the potential for these compounds in pharmaceutical applications. A notable study demonstrated the efficient synthesis and characterization of tetrahydroindazoles using microwave irradiation, which favored the formation of desired products with improved yields and highlighted their moderate antioxidant activity (Polo et al., 2016).
Biological Activities
- Antimicrobial and Antifungal Activity: The exploration of indazole derivatives as antimicrobial and antifungal agents has been a significant area of research. Various studies have investigated the potential of indazole compounds to act against a wide range of bacterial and fungal strains, demonstrating the versatility of this scaffold in medicinal chemistry (Khan et al., 2017).
- Enzyme Inhibition: Research into the enzyme inhibition capabilities of indazole derivatives has shown promising results, particularly in the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. This suggests potential applications in the treatment of diseases such as Alzheimer's (Khan et al., 2017).
Application in Organic Synthesis
- Development of New Synthetic Methodologies: Indazole derivatives have been utilized in the development of new synthetic methodologies, providing valuable tools for organic chemists. For example, studies on the regioselective protection and derivatization of indazoles have opened new avenues for the synthesis of complex organic molecules (Luo, Chen, & Dubowchik, 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-2-13-10(7-11)8-5-3-4-6-9(8)12-13/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAPCIBZOFPEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



